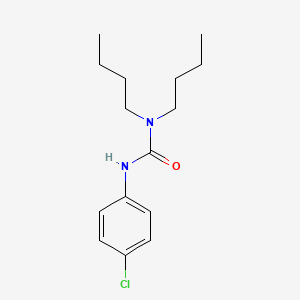

3-(4-Chlorophenyl)-1,1-dibutylurea

Description

Contextualization within Substituted Urea (B33335) Chemistry

Substituted ureas are a diverse and important class of organic compounds characterized by a central carbonyl group bonded to two nitrogen atoms, which are in turn substituted with various organic groups. nih.gov The urea functionality is a key structural motif in numerous biologically active molecules and materials due to its ability to form stable hydrogen bonds. nih.gov These interactions are crucial for the binding of these molecules to biological targets such as enzymes and receptors. nih.gov

3-(4-Chlorophenyl)-1,1-dibutylurea is a trisubstituted urea. The presence of the 4-chlorophenyl group, an electron-withdrawing aromatic system, significantly influences the electronic properties of the urea moiety. The two n-butyl groups on one of the nitrogen atoms introduce lipophilicity and steric bulk, which can affect the molecule's solubility, conformational preferences, and interactions with its environment. The synthesis of such unsymmetrical ureas can be achieved through various methods, often involving the reaction of an isocyanate with a secondary amine. nih.gov

Historical Perspective of Related Chlorophenylurea and Dibutylurea Compounds in Academic Inquiry

The history of substituted ureas is rich and varied, with significant developments in both the chlorophenylurea and dibutylurea subgroups.

Chlorophenylureas: The investigation of chlorophenylurea derivatives gained significant momentum in the mid-20th century with the discovery of their potent herbicidal activity. researchgate.net Phenylurea herbicides, such as Diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea) and Monuron (B1676734) (3-(4-chlorophenyl)-1,1-dimethylurea), became widely used in agriculture for weed control. researchgate.netoup.com Their mode of action involves the inhibition of photosynthesis at the photosystem II level. researchgate.net This historical context of chlorophenylureas as agrochemicals provides a foundational understanding of the potential biological activity of related structures like 3-(4-Chlorophenyl)-1,1-dibutylurea.

Dibutylureas: N,N'-Dibutylurea, a symmetrically substituted urea, has been a subject of study in its own right. It is known as a degradation product of the fungicide benomyl. chemicalbook.com Research on N,N'-dibutylurea and other dialkylureas has also explored their role in catalysis and as building blocks in organic synthesis. The synthesis of N,N'-dibutylurea can be achieved by reacting butyl isocyanate with butylamine.

Rationale for Dedicated Academic Investigation of 3-(4-Chlorophenyl)-1,1-dibutylurea

While specific research on 3-(4-Chlorophenyl)-1,1-dibutylurea is limited, a strong rationale for its dedicated academic investigation can be constructed based on the known properties and applications of its structural components and related molecules.

The combination of a chlorophenyl group, known for its role in bioactive compounds, and the dibutylamino moiety suggests potential for novel applications. Research into N,N'-diarylureas has shown their potential as anti-tumor agents, with the urea group playing a key role in binding to protein kinases. nih.gov For example, Sorafenib, a diarylurea derivative, is an approved cancer drug. nih.gov The structural similarities suggest that 3-(4-Chlorophenyl)-1,1-dibutylurea could be a candidate for investigation in drug discovery programs, particularly as an inhibitor of enzymes where hydrophobic interactions and hydrogen bonding are critical.

Furthermore, the study of how the interplay between the electronic effects of the chlorophenyl group and the steric and lipophilic properties of the dibutyl groups influences the molecule's chemical reactivity and biological activity is a valid academic pursuit. Such studies could contribute to a deeper understanding of structure-activity relationships within the broader class of substituted ureas and inform the design of new molecules with tailored properties for various applications, from materials science to pharmacology. The investigation of novel pyrazolyl-urea compounds as potential anticancer drugs further highlights the continued interest in this class of molecules. nih.gov

Physicochemical Properties of 3-(4-Chlorophenyl)-1,1-dibutylurea and Related Compounds

Below are data tables summarizing the known and predicted physicochemical properties of 3-(4-Chlorophenyl)-1,1-dibutylurea and its parent/related structures.

Table 1: Physicochemical Properties of 3-(4-Chlorophenyl)-1,1-dibutylurea

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H23ClN2O | sigmaaldrich.com |

| Molecular Weight | 282.81 g/mol | sigmaaldrich.com |

| CAS Number | 43013-78-1 | sigmaaldrich.com |

| Appearance | Solid (Predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents | Inferred |

Table 2: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number |

|---|---|---|---|---|

| N,N'-Dibutylurea | C9H20N2O | 172.27 | 66-68 | 1792-17-2 nih.govsigmaaldrich.com |

| 4-Chlorophenylurea | C7H7ClN2O | 170.60 | 173-176 | 140-38-5 nih.gov |

| Diuron | C9H10Cl2N2O | 233.10 | 158-159 | 330-54-1 |

Structure

3D Structure

Properties

CAS No. |

43013-78-1 |

|---|---|

Molecular Formula |

C15H23ClN2O |

Molecular Weight |

282.81 g/mol |

IUPAC Name |

1,1-dibutyl-3-(4-chlorophenyl)urea |

InChI |

InChI=1S/C15H23ClN2O/c1-3-5-11-18(12-6-4-2)15(19)17-14-9-7-13(16)8-10-14/h7-10H,3-6,11-12H2,1-2H3,(H,17,19) |

InChI Key |

IQYBBNFBGBUXSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 4 Chlorophenyl 1,1 Dibutylurea

Approaches to Urea (B33335) Bond Formation in 3-(4-Chlorophenyl)-1,1-dibutylurea Synthesis

The formation of the urea linkage is the critical step in the synthesis of 3-(4-Chlorophenyl)-1,1-dibutylurea. This can be achieved through various chemical strategies, each with its own advantages and limitations.

Phosgene-Based and Phosgene-Free Carbonylation Strategies

Historically, the reaction of amines with phosgene (B1210022) or its equivalents has been a dominant method for urea synthesis. nih.gov Phosgene, a highly reactive and toxic gas, readily reacts with amines to form isocyanates, which then react with another amine to yield the desired urea. nih.gov A safer, solid alternative to phosgene is triphosgene, or bis(trichloromethyl) carbonate, which generates phosgene in situ. nih.govacs.orgcommonorganicchemistry.com While effective, the inherent toxicity and safety concerns associated with phosgene and its derivatives have driven the development of phosgene-free alternatives. nih.govrsc.org

Phosgene-free strategies often involve the use of less hazardous carbonyl sources like carbon monoxide or carbon dioxide. nih.govrsc.org These methods typically require catalytic activation to achieve efficient urea formation. Other phosgene substitutes that have been explored include N,N'-carbonyldiimidazole (CDI), which is a crystalline solid and offers a safer profile. nih.govcommonorganicchemistry.com Additionally, reagents like bis(4-nitrophenyl)carbonate, di-tert-butyl dicarbonate, and S,S-dimethyldithiocarbonate have been utilized as safer alternatives for urea synthesis. rsc.org

Table 1: Comparison of Phosgene-Based and Phosgene-Free Reagents for Urea Synthesis

| Reagent | Chemical Formula | Physical State | Key Advantages | Key Disadvantages |

| Phosgene | COCl₂ | Gas | High reactivity, well-established | Highly toxic, corrosive |

| Triphosgene | C₃Cl₆O₃ | Solid | Safer to handle than phosgene | Generates toxic phosgene in situ |

| N,N'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | Solid | Safer, crystalline solid | Can be moisture sensitive |

| Carbon Monoxide | CO | Gas | Atom-economical, readily available | Requires catalytic activation, toxic |

| Carbon Dioxide | CO₂ | Gas | Abundant, non-toxic | Low reactivity, requires activation |

Catalytic Oxidative Carbonylation of Amines for Urea Synthesis

Catalytic oxidative carbonylation of amines has emerged as a powerful and more environmentally benign approach to urea synthesis. nih.govacs.orgacs.orgresearchgate.net This method directly combines amines with carbon monoxide and an oxidant, often molecular oxygen, to form ureas, with water as the primary byproduct. nih.govacs.orgnih.gov This process avoids the use of toxic phosgene and can be highly efficient. nih.govacs.org

Palladium catalysts have been extensively studied and proven to be highly effective for the oxidative carbonylation of amines to ureas. nih.govacs.orgacs.orgresearchgate.netrsc.orgrsc.orgrsc.org These reactions are typically carried out under a pressure of carbon monoxide and air (as the oxidant) at elevated temperatures. nih.govacs.orgacs.org The catalytic system often involves a palladium salt, such as palladium(II) iodide, in conjunction with a co-catalyst or promoter like potassium iodide. nih.govacs.orgacs.org This methodology has been successfully applied to the synthesis of a wide variety of substituted ureas, including those with pharmaceutical applications. nih.govacs.orgacs.org The efficiency of these palladium-catalyzed systems can be quite high, with significant turnover numbers reported. acs.org The reaction conditions can be tuned to favor the formation of either symmetrical or unsymmetrical ureas. nih.govacs.org For instance, the direct carbonylation of a primary amine leads to a symmetrically disubstituted urea, while using a mixture of a primary and a secondary amine can produce a trisubstituted urea. nih.govacs.orgacs.org

A more recent and innovative approach involves the use of topological insulators as catalysts for the oxidative carbonylation of amines. nih.govtitech.ac.jp Topological insulators, such as bismuth selenide (B1212193) (Bi₂Se₃), possess unique electronic surface states that can facilitate chemical reactions. nih.govtitech.ac.jpthe-innovation.orgmpg.de These materials have shown remarkable catalytic activity for urea synthesis from amines, carbon monoxide, and oxygen, even at room temperature. nih.govtitech.ac.jp The topological surface states are believed to play a crucial role in activating molecular oxygen, a key step in the catalytic cycle. nih.gov This approach offers the potential for highly efficient and sustainable urea synthesis under mild conditions. nih.govtitech.ac.jp The robustness and reusability of these catalysts are also significant advantages. titech.ac.jp While the direct application to 3-(4-Chlorophenyl)-1,1-dibutylurea has not been explicitly detailed, the general applicability to a wide range of amines suggests its potential. nih.govtitech.ac.jp

In the pursuit of greener and more sustainable chemical processes, catalyst-free and solvent-free methods for urea synthesis have been developed. nih.govrsc.orgresearchgate.net One such method involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent or a catalyst. nih.govrsc.orgresearchgate.net This approach is simple, mild, and efficient for producing a variety of N-substituted ureas. nih.govrsc.orgresearchgate.net Another solvent-free approach utilizes a functional ionic liquid as a catalyst for the reaction of amines with carbon dioxide. researchgate.net While these methods are highly attractive from an environmental perspective, their applicability to the specific synthesis of a trisubstituted urea like 3-(4-Chlorophenyl)-1,1-dibutylurea would need to be investigated.

Alternative Synthetic Routes to Substituted Urea Scaffolds

Beyond the direct formation of the urea bond, several other synthetic strategies can be employed to access substituted ureas. The Curtius rearrangement, for instance, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped with an amine to form a urea. organic-chemistry.org Similarly, the Hofmann rearrangement of a primary amide can generate an isocyanate intermediate in situ, which then reacts with an amine. organic-chemistry.org

Another approach is the reaction of amines with carbamates. commonorganicchemistry.com For example, the reaction of an amine with a reactive carbamate (B1207046), such as an isopropenyl carbamate, can lead to the formation of a urea. commonorganicchemistry.com The transamidation of urea itself with amines can also be a viable route, though it often requires a catalyst and/or elevated temperatures. nih.gov The Biginelli reaction, a one-pot three-component reaction, can be used to synthesize dihydropyrimidinones, which are cyclic urea derivatives, and can be a starting point for further derivatization. mdpi.com

Table 2: Summary of Alternative Synthetic Routes to Ureas

| Reaction Name | Starting Materials | Key Intermediate | Product Type |

| Curtius Rearrangement | Carboxylic acid (via acyl azide) | Isocyanate | Urea |

| Hofmann Rearrangement | Primary amide | Isocyanate | Urea |

| Carbamate Aminolysis | Amine, Carbamate | - | Urea |

| Transamidation of Urea | Amine, Urea | - | Substituted Urea |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidine | Cyclic Urea Derivative |

Chemical Compound Information

Functionalization Strategies and Introduction of Varied Substituents on 3-(4-Chlorophenyl)-1,1-dibutylurea Core

The structural framework of 3-(4-Chlorophenyl)-1,1-dibutylurea offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into alterations of the chlorophenyl moiety, changes to the alkyl chains on the dibutylamino group, and the incorporation of heterocyclic rings.

Modifications of the Chlorophenyl Moiety

The 4-chlorophenyl group is a key component of the molecule, and its modification can significantly impact the compound's properties. The chlorine substituent can be replaced or other functional groups can be introduced onto the aromatic ring through various organic reactions.

One common approach involves nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a variety of nucleophiles. For instance, reaction with amines, alkoxides, or thiolates can lead to the corresponding amino, alkoxy, or alkylthio derivatives. The reactivity of the chlorophenyl ring towards SNAr can be enhanced by the presence of the urea functionality, which can act as an electron-withdrawing group.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, offer versatile methods for introducing new carbon-carbon and carbon-heteroatom bonds. For example, a Suzuki coupling with an arylboronic acid could replace the chlorine atom with a different aryl or heteroaryl group. Similarly, a Buchwald-Hartwig amination could introduce a wide range of primary or secondary amines.

Below is a table summarizing potential modifications of the chlorophenyl moiety and the types of derivatives that can be obtained.

| Reaction Type | Reagent | Resulting Derivative |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amine (R₂NH) | 3-(4-(Dialkylamino)phenyl)-1,1-dibutylurea |

| Nucleophilic Aromatic Substitution (SNAr) | Alkoxide (RO⁻) | 3-(4-Alkoxyphenyl)-1,1-dibutylurea |

| Suzuki Coupling | Arylboronic acid (ArB(OH)₂) | 3-(Biphenyl-4-yl)-1,1-dibutylurea |

| Buchwald-Hartwig Amination | Secondary Amine (R'₂NH) | 3-(4-(Dialkylamino)phenyl)-1,1-dibutylurea |

Alkyl Chain Elongation and Branching on the Dibutylamino Group

The dibutylamino portion of the molecule also presents opportunities for structural diversification. Modifications to the butyl chains can be achieved through various alkylation techniques. While direct elongation of the existing butyl chains is challenging, alternative synthetic strategies can be employed to introduce longer or branched alkyl groups.

One approach involves the initial synthesis of a 3-(4-chlorophenyl)urea with different dialkylamino substituents. This can be accomplished by reacting 4-chlorophenyl isocyanate with a variety of secondary amines. For instance, using di-pentyl-amine or di-iso-propyl-amine would yield analogs with elongated or branched alkyl chains, respectively.

Another strategy could involve the dealkylation of one or both butyl groups, followed by re-alkylation with a different alkyl halide. However, this approach can be less selective and may lead to a mixture of products.

The following table illustrates the synthesis of analogs with varied alkyl chains.

| Secondary Amine Reactant | Resulting 3-(4-Chlorophenyl)-1,1-dialkylurea |

|---|---|

| Di-n-pentylamine | 3-(4-Chlorophenyl)-1,1-dipentylurea |

| Di-iso-propylamine | 3-(4-Chlorophenyl)-1,1-diisopropylurea |

| N-ethyl-N-butylamine | 1-Butyl-3-(4-chlorophenyl)-1-ethylurea |

Heterocyclic Ring Integration into the Urea Framework

The incorporation of heterocyclic rings into the structure of 3-(4-Chlorophenyl)-1,1-dibutylurea can lead to novel compounds with potentially interesting properties. This can be achieved in several ways.

One method involves using a heterocyclic amine as the nucleophile in the reaction with 4-chlorophenyl isocyanate. For example, reacting 4-chlorophenyl isocyanate with piperidine (B6355638) or morpholine (B109124) would result in the formation of 1-(4-chlorophenyl)-3-(piperidin-1-yl)urea or 1-(4-chlorophenyl)-3-(morpholin-4-yl)urea, respectively.

Another approach is to modify the existing structure to include a heterocyclic moiety. For instance, derivatives of the chlorophenyl ring could be synthesized to contain a reactive handle, such as a hydroxyl or amino group, which could then be used to build a heterocyclic ring through cyclization reactions.

The table below provides examples of heterocyclic ring integration.

| Heterocyclic Amine | Resulting Heterocyclic Urea Derivative |

|---|---|

| Piperidine | 1-(4-Chlorophenyl)-3-(piperidin-1-yl)urea |

| Morpholine | 1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea |

| Pyrrolidine | 1-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)urea |

Green Chemistry Principles in 3-(4-Chlorophenyl)-1,1-dibutylurea Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce their environmental impact. In the context of 3-(4-Chlorophenyl)-1,1-dibutylurea and related compounds, research has focused on minimizing solvent use and developing more efficient and sustainable catalytic systems.

Solvent Minimization and Alternative Media Exploration

Traditional organic syntheses often rely on large volumes of volatile and often hazardous organic solvents. Green chemistry encourages the reduction or elimination of these solvents. For the synthesis of ureas, solvent-free reactions have been explored. These reactions are typically carried out by heating a mixture of the reactants in the absence of a solvent, which can lead to higher reaction rates and easier product purification.

The use of alternative, more environmentally benign solvents is another key aspect of green chemistry. Water is an ideal green solvent due to its non-toxic and non-flammable nature. Research has shown that the synthesis of some N-substituted ureas can be effectively carried out in aqueous media. rsc.org Other green solvents that have been investigated for urea synthesis include ionic liquids and deep eutectic solvents, which offer advantages such as low volatility and high thermal stability. The bio-available solvent Cyrene has also been reported as a highly efficient and waste-minimizing medium for the synthesis of ureas from isocyanates and secondary amines. rsc.org

Catalyst Development for Enhanced Efficiency and Sustainability

The development of efficient and reusable catalysts is a cornerstone of green chemistry. Catalysts can increase reaction rates, improve selectivity, and reduce the energy requirements of a chemical process. For the synthesis of unsymmetrical ureas, various catalytic systems have been investigated to avoid the use of toxic reagents like phosgene.

Copper-catalyzed methods have been developed for the synthesis of unsymmetrical ureas, offering a greener and safer alternative. nih.gov These reactions often proceed under mild conditions and can tolerate a range of functional groups. Other research has focused on the use of palladium catalysts for the cross-coupling of aryl chlorides with ureas, providing a versatile route to N,N'-diaryl ureas. nih.gov Furthermore, catalyst-free methods for the synthesis of unsymmetrical ureas from amines and carbonyl sulfide (B99878) (COS) have been developed, offering a mild and highly selective pathway. researchgate.netrsc.orgrsc.org The use of copper complexes as catalysts for urea synthesis from ammonium (B1175870) carbamate has also been explored, paving the way for the rational design of catalysts for urea production from CO2. acs.org

The following table summarizes some green chemistry approaches in urea synthesis.

| Green Chemistry Principle | Approach | Example/Benefit |

|---|---|---|

| Solvent Minimization | Solvent-free synthesis | Reduced waste, easier purification |

| Alternative Media | Use of water as a solvent | Non-toxic, non-flammable, and readily available rsc.org |

| Alternative Media | Use of Cyrene | Bio-available and efficient rsc.org |

| Catalyst Development | Copper-catalyzed synthesis | Greener and safer alternative to phosgene-based methods nih.gov |

| Catalyst Development | Palladium-catalyzed cross-coupling | Versatile for N,N'-diaryl urea synthesis nih.gov |

| Catalyst Development | Catalyst-free synthesis with COS | Mild conditions and high selectivity researchgate.netrsc.orgrsc.org |

Structure Activity Relationship Sar Investigations and Analogue Design for 3 4 Chlorophenyl 1,1 Dibutylurea Derivatives

Elucidating Structural Determinants for Modulatory Potency in Biological Systems

The biological activity of 3-(4-Chlorophenyl)-1,1-dibutylurea derivatives can be significantly altered by modifying three main regions of the molecule: the substituted phenyl ring, the urea (B33335) linkage, and the N,N-dialkyl substituents.

The electronic nature of substituents on the phenyl ring plays a pivotal role in modulating the biological potency of this class of compounds. The chlorine atom at the para-position of the phenyl ring in the parent compound is an electron-withdrawing group. Studies on related N-phenylurea derivatives have shown that the presence and nature of such substituents can significantly influence their activity.

In a study of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, which are structurally similar to the compound of interest, the introduction of a hydrogen bond-donating group, such as a hydroxyl group, at the 4-position of the phenethyl ring was found to be detrimental to their activity as CB1 allosteric modulators. researchgate.net This suggests that not only the electronic properties but also the hydrogen-bonding capacity of substituents are critical for activity.

The following table summarizes the general trends observed for the effect of electronic properties of substituents on the activity of related phenylurea derivatives.

| Substituent Property | General Effect on Activity of Related Phenylureas |

| Electron-withdrawing (e.g., -Cl, -NO2) | Often enhances activity, but is context-dependent. ifremer.fr |

| Electron-donating (e.g., -OCH3, -CH3) | Can either increase or decrease activity depending on the specific biological target and the position of the substituent. |

| Hydrogen-bond donating (e.g., -OH) | Can be detrimental to activity in some systems. researchgate.net |

The size and shape of substituents, both on the phenyl ring and on the urea nitrogen, are critical determinants of biological activity. The steric bulk of these groups can influence how the molecule fits into a binding pocket of a biological target.

In a series of chlorsulfuron (B1668881) derivatives, it was observed that for mono-substituted compounds on the pyrimidine (B1678525) ring, a larger volume of the substituent led to lower herbicidal activity. nih.gov This indicates that for certain biological targets, there are specific spatial constraints, and bulky substituents may hinder optimal binding.

Conversely, for other classes of phenylurea derivatives, bulkier substituents have been found to be beneficial. For instance, in the search for potent inhibitors of acyl-CoA:cholesterol O-acyltransferase, butyl, pentyl, isopentyl, and neopentyl groups were found to be better substituents in the urea moiety than smaller groups. nih.gov This suggests that larger alkyl groups may be involved in favorable hydrophobic interactions within the binding site.

The table below illustrates the varied impact of steric bulk on the activity of related phenylurea compounds.

| Position of Substituent | Effect of Increased Steric Bulk on Activity of Related Phenylureas |

| Phenyl Ring | Can be either detrimental or beneficial, depending on the target's binding site topology. nih.gov |

| Urea Nitrogen (Alkyl Chains) | Larger alkyl groups can enhance activity, likely through increased hydrophobic interactions. nih.gov |

In a study of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, it was found that substitutions at the 3-position of the phenethyl ring, such as with chloro, fluoro, or methyl groups, led to enhanced potency. researchgate.net In contrast, analogs with substituents at the 4-position were generally less potent. researchgate.net This highlights a clear positional preference for substituents, suggesting that the 3-position is likely oriented towards a region of the binding site where such substitutions are favorable, while the 4-position may be directed towards a sterically or electronically unfavorable region.

The following table summarizes the observed positional isomer effects for a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs.

| Substituent Position on Phenethyl Ring | Effect on Potency |

| 3-position (meta) | Enhanced potency with Cl, F, or Me substituents. researchgate.net |

| 4-position (para) | Generally less potent. researchgate.net |

Rational Design of 3-(4-Chlorophenyl)-1,1-dibutylurea Analogues based on SAR Hypotheses

The insights gained from SAR studies provide a foundation for the rational design of novel analogues of 3-(4-Chlorophenyl)-1,1-dibutylurea with improved properties. The goal of rational design is to make targeted modifications to the lead compound to enhance its potency, selectivity, or other desirable characteristics.

Based on the SAR hypotheses derived from related compounds, several strategies can be proposed for the design of new analogues:

Modification of the Phenyl Ring Substituents: Given that electron-withdrawing groups at the para-position can be beneficial, analogues with other electron-withdrawing groups such as -CF3 or -CN at this position could be synthesized and evaluated. Furthermore, exploring substitutions at the meta-position with small, lipophilic groups might enhance activity, as seen in related series. researchgate.net

Varying the N,N-Dialkyl Groups: The dibutyl groups on the urea nitrogen contribute to the lipophilicity of the molecule. Analogues with other alkyl chains of varying length and branching (e.g., dipropyl, diisobutyl, dicyclohexyl) could be synthesized to probe the hydrophobic pocket of the biological target. It is hypothesized that optimizing the size and shape of these alkyl groups could lead to improved binding affinity.

Introduction of Heteroatoms: Replacing one of the carbon atoms in the butyl chains with a heteroatom, such as oxygen or sulfur, could introduce new hydrogen bonding capabilities and alter the conformational flexibility of the side chains.

Bioisosteric Replacement: The phenyl ring could be replaced with other aromatic systems, such as a pyridine (B92270) or thiophene (B33073) ring, to explore the impact of heteroatoms on activity and potentially improve pharmacokinetic properties.

The design of these new analogues should be guided by computational modeling to predict their binding modes and affinities before undertaking their synthesis.

Conformational Analysis and its Correlation with Research Outcomes

The three-dimensional conformation of 3-(4-Chlorophenyl)-1,1-dibutylurea is a critical factor influencing its biological activity. The molecule possesses several rotatable bonds, allowing it to adopt various conformations in solution. Understanding the preferred conformations and how they relate to biological activity is essential.

Studies on the closely related herbicide diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea) have provided valuable insights into the conformational preferences of N-phenylureas. ifremer.fr X-ray crystallography of diuron reveals that the molecule exists in a conformation where the phenyl ring and the urea group are not coplanar, with a dihedral angle of about 30 degrees between the two planes. ifremer.fr The urea group itself adopts a transoid conformation. ifremer.fr

Computational studies using Density Functional Theory (DFT) have shown that for diuron, there are multiple low-energy conformers, and the distribution of these conformers can change depending on the environment (e.g., gas phase vs. aqueous solution). ifremer.fr This conformational flexibility is likely a key feature of 3-(4-Chlorophenyl)-1,1-dibutylurea as well.

The correlation between conformational analysis and research outcomes lies in the hypothesis that the most active analogues are those that can readily adopt the bioactive conformation with a low energetic penalty. For example, if a particular conformation is required for binding, but is energetically unfavorable for a given analogue, that analogue is likely to exhibit lower potency.

Therefore, conformational analysis, often performed using computational methods, is a powerful tool in the rational design of new derivatives. By predicting the conformational preferences of designed analogues, researchers can prioritize the synthesis of compounds that are more likely to adopt the desired bioactive conformation.

Environmental Fate and Degradation Pathways of 3 4 Chlorophenyl 1,1 Dibutylurea

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 3-(4-Chlorophenyl)-1,1-dibutylurea, these processes primarily include photolysis, hydrolysis, and oxidation.

Photolytic Degradation Pathways under Simulated Environmental Conditions

Photolytic degradation, or photodegradation, is the breakdown of compounds by photons, particularly from sunlight. Phenylurea herbicides, a class to which 3-(4-Chlorophenyl)-1,1-dibutylurea belongs, can undergo photochemical degradation when exposed to sunlight. oup.com Studies on related phenylurea compounds, such as diuron (B1670789) and monuron (B1676734), have demonstrated that UV photolysis can be a highly efficient degradation pathway. nih.gov The process often involves the absorption of UV radiation, leading to the excitation of electrons and subsequent bond cleavage. For some phenylurea insecticides, photodegradation rates have been observed to be faster in organic solvents like hexane (B92381) compared to aqueous solutions. semanticscholar.org The presence of photosensitizers in the environment can also influence the rate of photolytic degradation. mdpi.com

Research on the photodegradation of a similar compound, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea (B33335) (CCU), revealed that the primary photoproduct is often 2-chlorobenzamide, with other products including 4-chlorophenyl isocyanate and its derivatives. semanticscholar.org This suggests that a likely photolytic degradation pathway for 3-(4-Chlorophenyl)-1,1-dibutylurea could involve cleavage of the urea bridge.

Hydrolytic Stability and Breakdown Products

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Phenylurea herbicides are generally considered stable to chemical degradation in aqueous solutions under moderate temperatures and a pH range of 4–10, suggesting that hydrolysis is of minor importance in most agricultural soils. oup.com However, under specific conditions, such as elevated temperatures, hydrolysis can be accelerated. nih.gov For instance, studies on other polymers have shown that residual water content and the presence of acidic end groups can significantly catalyze hydrolysis at high temperatures. nih.gov

The hydrolytic degradation of phenylurea compounds, when it occurs, typically involves the cleavage of the urea linkage. This process would lead to the formation of 4-chloroaniline (B138754) and 1,1-dibutylurea (B1620061) from 3-(4-Chlorophenyl)-1,1-dibutylurea.

Oxidative Degradation Processes

Oxidative degradation involves the reaction of a substance with an oxidizing agent. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, have been shown to be effective in degrading phenylurea herbicides. nih.govresearchgate.net These processes include ozonation, UV/H₂O₂ treatment, and Fenton reactions. researchgate.net

The oxidative transformation of phenylurea herbicides can proceed through various mechanisms, including hydroxylation of the aromatic ring and cleavage of the N-C bond on the urea side-chain. researchgate.net Studies on compounds like diuron have shown that oxidation can lead to dehalogenation, effectively removing chlorine atoms from the molecule. nih.gov Heterogeneous photocatalysis, another AOP, has also proven effective in the mineralization of some phenylurea herbicides. nih.gov

Biotic Degradation Mechanisms and Microbial Transformations

Biotic degradation, the breakdown of organic matter by living organisms, is considered the primary degradation pathway for many phenylurea herbicides in the environment. oup.comnih.gov

Microbial Metabolism of Related Urea Compounds

Microorganisms in soil and water play a crucial role in the breakdown of phenylurea herbicides. nih.govepa.gov The degradation process often begins with transformations of the urea side chain. Common initial metabolic steps include N-demethylation and hydrolysis of the urea bridge. For example, the herbicide diuron is metabolized to more toxic intermediates like 3,4-dichloroaniline (B118046) (3,4-DCA). nih.gov

Various bacterial strains have been identified that can degrade phenylurea herbicides. For instance, Arthrobacter sp. can completely degrade diuron, chlorotoluron, and isoproturon, with the degradation rate being influenced by the specific chemical structure. nih.gov Similarly, Ochrobactrum anthropi has demonstrated the ability to remove several phenylurea herbicides from aqueous solutions. nih.gov The general metabolic pathway for the aniline (B41778) moiety, which is a common breakdown product, involves oxidative deamination to form catechol, which can then undergo ring cleavage. oup.com However, halogen substitutions on the aniline ring can slow down or prevent complete mineralization. oup.com

Identification of Biotransformation Products

The biotransformation of 3-(4-Chlorophenyl)-1,1-dibutylurea is expected to produce a series of intermediate metabolites. Based on the degradation pathways of structurally similar phenylurea herbicides, the initial steps likely involve enzymatic attacks on the dibutylamino group or hydrolysis of the urea bond.

Hydrolysis of the urea bond, a common microbial strategy, would yield 4-chloroaniline and 1,1-dibutylurea. The resulting 4-chloroaniline is a key intermediate that can be further degraded by microorganisms. The degradation of chlorinated anilines is a critical step in the complete mineralization of these compounds.

Another potential biotransformation pathway involves the stepwise dealkylation of the dibutylamino group, leading to N-dealkylation products before the final cleavage of the urea bridge. The specific biotransformation products will depend on the enzymatic capabilities of the microbial communities present in a given environment.

Role of Microorganisms in Environmental Attenuation

The environmental attenuation of phenylurea herbicides is predominantly a biological process, with microorganisms playing a central role in their degradation. oup.com While specific studies on the microbial degradation of 3-(4-Chlorophenyl)-1,1-dibutylurea are not extensively documented in publicly available literature, the metabolic pathways for analogous phenylurea compounds are well-established and provide a strong basis for understanding its likely fate.

Several bacterial strains have been identified as capable of degrading various phenylurea herbicides. These include species from the genera Arthrobacter, Bacillus, Sphingomonas, and Ochrobactrum. oup.comnih.govcabidigitallibrary.org For instance, Arthrobacter globiformis has been shown to degrade diuron and other phenylureas by hydrolyzing the urea side chain to the corresponding aniline. oup.com Similarly, Ochrobactrum anthropi has demonstrated the ability to completely remove herbicides like diuron and linuron (B1675549) from aqueous solutions. nih.gov Sphingobium sp. has also been identified as a degrader of multiple phenylurea herbicides, including both N,N-dimethyl and N-methoxy-N-methyl substituted compounds. cabidigitallibrary.org

The primary mechanism of microbial degradation for phenylurea herbicides typically involves two main pathways:

N-Dealkylation: This process involves the sequential removal of the alkyl groups from the terminal nitrogen atom of the urea moiety. For 3-(4-Chlorophenyl)-1,1-dibutylurea, this would likely involve the stepwise removal of the two butyl groups.

Hydrolysis: Following or preceding dealkylation, the urea bridge is hydrolyzed, leading to the formation of 4-chloroaniline and other intermediates. cabidigitallibrary.orgacs.org

Environmental Distribution and Persistence Modeling

Models for the persistence of pesticides in soil often incorporate first-order degradation kinetics, which are then modified by environmental factors such as soil temperature and moisture. europa.eu The persistence of phenylurea herbicides can vary significantly, with half-lives in soil ranging from weeks to months. researchgate.net Model calculations for other phenylureas, such as diuron, suggest it is among the more persistent compounds in this class. nih.gov The persistence of 3-(4-Chlorophenyl)-1,1-dibutylurea would be influenced by its susceptibility to microbial degradation and its sorption characteristics.

Sorption and Desorption Dynamics in Environmental Matrices

The sorption and desorption behavior of 3-(4-Chlorophenyl)-1,1-dibutylurea in soil and sediment is a key determinant of its mobility and bioavailability. For phenylurea herbicides, sorption is strongly correlated with the organic carbon content of the soil and, to a lesser extent, the clay content. nih.gov Herbicides with higher octanol-water partition coefficients (Kow) tend to exhibit stronger sorption to the hydrophobic phases of soil organic matter. nih.gov

The Freundlich isotherm is commonly used to describe the sorption of phenylurea herbicides in soil. nih.govcore.ac.uk The Freundlich coefficient, Kf, provides a measure of the sorption capacity. Studies on a range of phenylurea herbicides have shown that sorption increases with the hydrophobicity of the molecule. nih.gov The number and type of halogen substituents on the phenyl ring also play a significant role; increased halogenation generally leads to stronger sorption. nih.gov Given its 4-chloro substitution and two butyl groups, 3-(4-Chlorophenyl)-1,1-dibutylurea is expected to have a moderate to high sorption potential.

Below is an interactive table summarizing typical sorption coefficients for several phenylurea herbicides in agricultural soils, which can provide a comparative context for estimating the behavior of 3-(4-Chlorophenyl)-1,1-dibutylurea.

Note: The values presented are indicative and can vary significantly depending on soil properties.

Leaching Potential and Mobility Assessment

The potential for 3-(4-Chlorophenyl)-1,1-dibutylurea to leach through the soil profile and into groundwater is inversely related to its sorption affinity. Compounds with lower sorption coefficients (Kd and Koc) are generally more mobile. nih.gov

Studies on a range of phenylurea herbicides have demonstrated a clear hierarchy in their leaching potential. nih.gov Retention in soil columns was found to increase with the number and atomic weight of halogen atoms on the phenyl ring. For example, diuron (two chlorine atoms) and linuron (two chlorine atoms) are significantly less mobile than monuron (one chlorine atom). researchgate.netnih.gov Based on this trend, the single chlorine atom in 3-(4-Chlorophenyl)-1,1-dibutylurea would suggest a moderate leaching potential. However, the presence of the two long butyl chains increases its hydrophobicity, which would likely enhance its sorption to soil organic matter and consequently reduce its mobility compared to dimethyl-substituted analogs like monuron.

The Groundwater Ubiquity Score (GUS), which incorporates both persistence (half-life) and sorption (Koc), is a common index used to estimate leaching potential. While a GUS score cannot be calculated without specific half-life and Koc data for 3-(4-Chlorophenyl)-1,1-dibutylurea, it is anticipated that its mobility would be classified as low to medium.

Volatilization Studies

Volatilization from soil or water surfaces can be a significant dissipation pathway for some pesticides. This process is governed by a compound's Henry's Law constant, vapor pressure, and water solubility. For phenylurea herbicides, volatilization is generally not considered a major route of environmental dissipation due to their typically low vapor pressures. While specific volatilization data for 3-(4-Chlorophenyl)-1,1-dibutylurea are not available in the reviewed literature, it is expected to have a low potential for volatilization, similar to other compounds in its class. europa.eu

Computational Chemistry and Molecular Modeling of 3 4 Chlorophenyl 1,1 Dibutylurea

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide a fundamental understanding of the behavior of 3-(4-Chlorophenyl)-1,1-dibutylurea.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. tsijournals.com It is widely applied to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. researchgate.net For urea (B33335) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311+G(2d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net

The theoretical results from DFT are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net Studies on similar urea compounds have shown a high degree of correlation between geometries optimized by DFT and those determined experimentally. researchgate.net This validation provides confidence in the calculated electronic properties, such as charge distribution and dipole moment, which are crucial for understanding the molecule's polarity and intermolecular interactions. researchgate.net For 3-(4-Chlorophenyl)-1,1-dibutylurea, DFT would elucidate the spatial arrangement of the chlorophenyl group, the urea moiety, and the flexible dibutyl chains, providing a foundational three-dimensional model of its structure.

Table 1: Representative Optimized Geometric Parameters for 3-(4-Chlorophenyl)-1,1-dibutylurea (Illustrative) This table presents hypothetical data based on typical values for similar molecular structures calculated by DFT.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| C-N (Urea) | ~1.38 Å | |

| C-Cl | ~1.75 Å | |

| Bond Angle | O-C-N | ~122° |

| C-N-C | ~125° |

| Dihedral Angle | Phenyl-N-C-O | ~15° |

HOMO-LUMO Energy Analysis for Reactivity Prediction

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net

A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. nih.gov For 3-(4-Chlorophenyl)-1,1-dibutylurea, the HOMO is likely localized on the electron-rich chlorophenyl ring and the urea nitrogen atoms, while the LUMO may be distributed over the carbonyl group and the aromatic ring. Analysis of this energy gap helps in understanding its potential to participate in charge-transfer interactions. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for 3-(4-Chlorophenyl)-1,1-dibutylurea This table contains hypothetical values to illustrate the output of a HOMO-LUMO analysis.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| E(HOMO) | -6.5 eV | Capacity to donate electrons |

| E(LUMO) | -1.2 eV | Capacity to accept electrons |

| Energy Gap (ΔE) | 5.3 eV | High electronic stability, moderate reactivity |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue regions denote areas of positive potential, which are electron-poor and attract nucleophiles.

For 3-(4-Chlorophenyl)-1,1-dibutylurea, the MEP surface would likely show a significant negative potential (red) around the carbonyl oxygen atom and the chlorine atom due to the high electronegativity of these atoms. Regions of positive potential (blue) would be expected around the amide proton (N-H), making it a potential hydrogen bond donor site. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for crystal packing and ligand-receptor binding. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational dynamics and interaction profiles of molecules in a simulated environment.

Conformational Landscape Exploration

Molecules, particularly those with rotatable single bonds like 3-(4-Chlorophenyl)-1,1-dibutylurea, are not static structures but can exist in numerous different conformations. mdpi.com MD simulations explore this conformational landscape by simulating the molecule's movements over a period, allowing researchers to identify the most stable and frequently occurring conformations. mdpi.com

For 3-(4-Chlorophenyl)-1,1-dibutylurea, MD simulations would track the rotation of the two butyl groups and the orientation of the chlorophenyl ring relative to the urea plane. This exploration can reveal the molecule's flexibility and identify low-energy conformers that are likely to be biologically relevant. nih.gov Understanding the accessible conformations is a critical step before modeling its interaction with biological targets.

Ligand-Target Interaction Modeling (Non-Clinical)

In the context of drug discovery, MD simulations are essential for modeling the interaction between a small molecule (ligand) and its biological target, such as a protein receptor or enzyme. semanticscholar.org After an initial binding pose is predicted using molecular docking, an MD simulation is run to assess the stability of the ligand-protein complex. researchgate.net

For 3-(4-Chlorophenyl)-1,1-dibutylurea, a hypothetical MD simulation could model its binding to a target protein. The simulation would provide insights into the dynamic nature of the binding, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. nih.govmdpi.com By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, which quantifies the affinity of the ligand for the target, helping to evaluate its potential as a modulator of the protein's function. researchgate.net

Based on a comprehensive search of available scientific literature, no specific non-clinical docking studies or binding site prediction analyses for the compound 3-(4-Chlorophenyl)-1,1-dibutylurea have been publicly reported.

Therefore, the generation of an article section on "" with a focus on "Docking Studies and Binding Site Prediction (Non-Clinical)" is not possible at this time due to the absence of research data for this specific molecule.

Further research and publication in the field of computational chemistry and molecular modeling would be required to provide the detailed findings and data tables requested for this compound.

Advanced Analytical Research Methodologies for 3 4 Chlorophenyl 1,1 Dibutylurea Studies

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-(4-Chlorophenyl)-1,1-dibutylurea. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the structure of 3-(4-Chlorophenyl)-1,1-dibutylurea in solution. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(4-Chlorophenyl)-1,1-dibutylurea, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the two butyl chains. The integration of these signals corresponds to the number of protons in each group, while the splitting patterns (e.g., singlets, doublets, triplets) reveal adjacent proton-proton interactions. chegg.com

¹³C NMR spectroscopy provides information about the different carbon atoms within the molecule. Each unique carbon atom in 3-(4-Chlorophenyl)-1,1-dibutylurea will give a distinct signal, allowing for the confirmation of the carbon skeleton. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom, distinguishing between aromatic, aliphatic, and carbonyl carbons. chegg.com

Table 1: Predicted ¹H NMR and ¹³C NMR Spectral Data for 3-(4-Chlorophenyl)-1,1-dibutylurea

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| ¹H NMR | 7.2-7.5 | Aromatic protons (4H, multiplet) on the 4-chlorophenyl group. |

| 3.2-3.4 | Methylene protons (4H, triplet) adjacent to the nitrogen atom (-N-(CH₂)₂-). | |

| 1.4-1.6 | Methylene protons (4H, multiplet) in the middle of the butyl chains. | |

| 1.2-1.4 | Methylene protons (4H, multiplet) in the middle of the butyl chains. | |

| 0.8-1.0 | Methyl protons (6H, triplet) at the end of the butyl chains. | |

| ¹³C NMR | ~155 | Carbonyl carbon (C=O) of the urea (B33335) group. |

| 128-140 | Aromatic carbons of the 4-chlorophenyl group. | |

| ~48 | Methylene carbons adjacent to the nitrogen atom (-N-CH₂-). | |

| 20-30 | Methylene carbons within the butyl chains. | |

| ~14 | Methyl carbons at the end of the butyl chains. |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-(4-Chlorophenyl)-1,1-dibutylurea, the IR spectrum would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected IR absorption bands include a strong absorption for the C=O (carbonyl) stretching of the urea group, typically found in the range of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amine in the urea linkage would appear as a distinct band around 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed, as well as C-Cl stretching from the chlorophenyl group.

Table 2: Characteristic IR Absorption Bands for 3-(4-Chlorophenyl)-1,1-dibutylurea

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Urea) | Stretching | 1630-1680 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

| C-Cl | Stretching | 600-800 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of 3-(4-Chlorophenyl)-1,1-dibutylurea. nih.gov

In a mass spectrometer, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule, as weaker bonds tend to break, yielding characteristic fragment ions.

Furthermore, MS is a critical tool for identifying potential degradation products of 3-(4-Chlorophenyl)-1,1-dibutylurea. nih.govmdpi.com By comparing the mass spectra of a stressed sample to that of a reference standard, any new peaks can be investigated to determine the structure of the degradates. This is particularly important for understanding the stability of the compound under various conditions. nih.govnih.govmdpi.com

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating 3-(4-Chlorophenyl)-1,1-dibutylurea from impurities and for its quantitative analysis. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-performance liquid chromatography (HPLC) is the premier technique for assessing the purity of 3-(4-Chlorophenyl)-1,1-dibutylurea and for its quantitative determination in various samples. shimadzu.com An HPLC system uses a high-pressure pump to pass a solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). biocompare.com

The separation is based on the compound's affinity for the stationary phase versus the mobile phase. For a non-polar compound like 3-(4-Chlorophenyl)-1,1-dibutylurea, a reversed-phase HPLC method is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net The compound is detected as it elutes from the column, often by a UV detector set at a wavelength where the compound absorbs light.

The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification. Purity is determined by the presence of any additional peaks in the chromatogram, which would indicate the presence of impurities. chromatographyonline.com

Table 3: Typical HPLC Method Parameters for the Analysis of 3-(4-Chlorophenyl)-1,1-dibutylurea

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. unito.it While 3-(4-Chlorophenyl)-1,1-dibutylurea itself may have limited volatility, GC is particularly useful for the analysis of any volatile degradation products or impurities that may be present. researchgate.netmdpi.com

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by a carrier gas (the mobile phase), interacts with the stationary phase coated on the inside of the column. Compounds are separated based on their boiling points and their affinity for the stationary phase. mdpi.com

GC is often coupled with a mass spectrometer (GC-MS), which allows for the identification of the separated volatile components based on their mass spectra. nih.gov This is an invaluable tool for identifying unknown volatile products that may arise from the synthesis or degradation of 3-(4-Chlorophenyl)-1,1-dibutylurea.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into the molecular conformation, bond lengths, bond angles, and the packing of molecules in the crystal lattice. Such data is fundamental to understanding the structure-property relationships of a compound.

Single-Crystal X-ray Diffraction Analysis of 3-(4-Chlorophenyl)-1,1-dibutylurea and Analogues

In a typical single-crystal X-ray diffraction experiment, a well-ordered crystal is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Crystallographic Data for an Analogue: 3-(2-(4-chlorophenyl)-3-hydroxy-3,3-diphenylpropyl)-1,1-dimethylurea researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₄H₂₅ClN₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9066(2) |

| b (Å) | 15.7928(3) |

| c (Å) | 21.7829(6) |

| V (ų) | 2031.95(10) |

| Z | 4 |

| Temperature (K) | 150(2) |

| R-factor (%) | 3.19 |

This data is for an analogue and not 3-(4-Chlorophenyl)-1,1-dibutylurea itself.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netbuketov.edu.kz This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that the electron density of the crystal is the sum of the electron densities of the individual molecules.

The surface is typically colored to highlight different types of intermolecular interactions and their relative strengths. For example, short contacts, which often correspond to hydrogen bonds, are usually shown in red, while longer, weaker contacts like van der Waals forces are depicted in blue.

Hypothetical Hirshfeld Surface Analysis Data for a 3-(4-Chlorophenyl)-1,1-dialkylurea

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 20.5 |

| O···H/H···O | 15.8 |

| Cl···H/H···Cl | 12.3 |

| N···H/H···N | 4.1 |

| Other | 2.1 |

This table represents a hypothetical distribution of intermolecular contacts for a compound in the same class as 3-(4-Chlorophenyl)-1,1-dibutylurea, based on typical findings for organic molecules.

This quantitative breakdown allows researchers to understand the dominant forces governing the supramolecular assembly. For instance, the significant percentage of H···H contacts indicates the importance of van der Waals forces in the crystal packing. The presence of O···H/H···O and N···H/H···N interactions would point to the formation of hydrogen bonds, which are crucial in defining the structural motifs of ureas. The Cl···H contacts highlight the role of the chlorine substituent in directing the crystal packing through halogen bonding or other weak interactions.

Biochemical and Biological Interaction Mechanisms of 3 4 Chlorophenyl 1,1 Dibutylurea Non Clinical/in Vitro Focus

Enzyme Interaction Studies (e.g., Metabolic Enzymes)

The interaction of urea-based compounds with metabolic enzymes is crucial for understanding their pharmacokinetic profiles. In vitro systems are instrumental in characterizing these interactions.

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. researchgate.netnih.gov This enzymatic action is a critical detoxification pathway. nih.gov The human ALDH superfamily consists of 19 isozymes with diverse physiological roles, including retinoic acid signaling (ALDH1A subfamily) and alcohol metabolism (ALDH2). researchgate.netnih.gov

Inhibition of ALDH isozymes has been a therapeutic strategy for various conditions. researchgate.net For instance, the ALDH2 inhibitor Disulfiram is used in the treatment of alcohol abuse, while inhibitors of ALDH1A1 and ALDH3A1 are explored for their potential to overcome cancer drug resistance. nih.govnih.gov Inhibitors can act through various mechanisms, including reversible, competitive, or irreversible binding to the enzyme's active site. nih.govresearchgate.net While numerous compounds have been identified as ALDH inhibitors, specific in vitro studies detailing the direct inhibitory effect of 3-(4-Chlorophenyl)-1,1-dibutylurea on ALDH isozymes are not extensively documented in the reviewed literature. However, the metabolism of related phenylurea compounds can produce metabolites that may interact with enzymes like ALDH. The potential for 3-(4-Chlorophenyl)-1,1-dibutylurea or its metabolites to act as substrates or inhibitors for ALDH would depend on their specific chemical structures, a subject that warrants further focused investigation.

In vitro models are essential for the early assessment of a compound's metabolic stability and for identifying its metabolic pathways. nih.gov Systems such as liver microsomes and S9 fractions, supplemented with necessary co-factors like NADPH, allow for the study of both phase I (oxidative) and phase II (conjugative) metabolism. nih.gov

For analogs of 3-(4-Chlorophenyl)-1,1-dibutylurea, such as 3-(4-chlorophenyl)-1-(phenethyl)ureas, preliminary ADME (absorption, distribution, metabolism, and excretion) properties have been assessed using in vitro systems. nih.gov Studies utilizing rat liver microsomes (RLM) have been conducted to determine metabolic stability. nih.gov For example, several analogs showed relatively low stability in RLM, with half-lives (t1/2) of approximately 15 minutes and high clearance (CL) values. nih.gov This suggests that the N-phenylurea scaffold is susceptible to significant hepatic metabolism. Such data from in vitro systems are crucial for predicting in vivo behavior and guiding further compound development. nih.gov

Table 1: In Vitro Metabolic Stability of 3-(4-chlorophenyl)-1-(phenethyl)urea Analogs in Rat Liver Microsomes

| Compound | Half-life (t1/2, min) | Clearance (CL, µL/min/mg) |

|---|---|---|

| Analog 1 (3-methyl) | ~15 | ~100 |

| Analog 2 (3-chloro) | ~15 | ~100 |

| Analog 3 (3-fluoro) | ~15 | ~100 |

Data derived from studies on related urea-based CB1 allosteric modulators. nih.gov

Receptor Binding and Modulation Studies (Non-Clinical)

Urea-based compounds, particularly those containing a 4-chlorophenyl group, have been extensively studied for their ability to modulate G protein-coupled receptors (GPCRs), most notably the cannabinoid type-1 (CB1) receptor. nih.govnih.gov

Allosteric modulators bind to a receptor at a site topographically distinct from the primary (orthosteric) binding site. nih.govmdpi.com This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the binding affinity and/or signaling efficacy of the endogenous ligand. mdpi.com

Several 3-(4-chlorophenyl)urea analogs have been identified as negative allosteric modulators (NAMs) of the CB1 receptor. nih.gov These compounds were developed as hybrids of known CB1 allosteric modulators like Org27569 and PSNCBAM-1. nih.gov Structural studies of the CB1 receptor in complex with a NAM reveal a binding site located in the inner leaflet of the cell membrane, at an extrahelical site that overlaps with a cholesterol interaction site found in many GPCRs. osti.gov By binding to this allosteric pocket, NAMs can stabilize an intermediate or inactive conformation of the receptor, thereby reducing its response to activating agonists. osti.gov This mechanism offers potential therapeutic advantages, as allosteric modulators can provide a more subtle and "tunable" effect compared to direct agonists or antagonists, and may have a better safety profile due to a "ceiling" effect. nih.gov

To quantify the activity of potential receptor modulators in vitro, a battery of functional assays is employed. These assays measure different steps in the G protein signaling cascade that is initiated by receptor activation.

Calcium Mobilization Assays : These assays are often performed in engineered cell lines (e.g., CHO cells) that co-express the receptor of interest (like CB1) and a promiscuous Gα protein (such as Gα16). nih.gov Activation of the receptor leads to G protein activation, which in turn stimulates phospholipase C, resulting in an increase in intracellular calcium levels. This calcium flux is measured using fluorescent dyes. nih.govnih.gov In the context of NAMs, these compounds are tested for their ability to inhibit the calcium signal produced by a known CB1 agonist. nih.gov Studies on 3-(4-chlorophenyl)-1-(phenethyl)urea analogs showed they did not produce significant agonist effects on their own but effectively inhibited agonist-induced calcium mobilization, with potencies (pIC50 values) ranging from 6.87 to 7.54 depending on the substitution pattern. nih.gov

cAMP Assays : The CB1 receptor canonically couples to inhibitory Gαi/o proteins, which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov cAMP assays, such as the BRET-based CAMYEL assay, measure the ability of a compound to reverse the inhibitory effect of a CB1 agonist on forskolin-stimulated cAMP production. nih.gov This provides a measure of the compound's functional antagonism at a downstream point in the signaling pathway. nih.gov

GTPγS Binding Assays : This assay directly measures the activation of G proteins by the receptor. In the presence of an agonist, the Gα subunit of the heterotrimeric G protein exchanges GDP for GTP. The assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated G proteins. The amount of bound radioactivity is a direct measure of G protein activation. nih.gov Allosteric modulators are evaluated for their ability to alter the agonist-stimulated [35S]GTPγS binding. nih.gov

Table 2: Functional Assay Data for a Representative 3-(4-chlorophenyl)-1-(phenethyl)urea Analog (3,5-dimethyl substituted)

| Assay Type | Measurement | Potency (pIC50) | Efficacy |

|---|---|---|---|

| Calcium Mobilization | Inhibition of agonist response | 7.54 | Full Antagonist |

| cAMP Accumulation | Reversal of agonist-induced inhibition | Data Confirms NAM activity | Functional Antagonist |

| GTPγS Binding | Inhibition of agonist-stimulated binding | Data Confirms NAM activity | Negative Modulator |

Data derived from studies on related urea-based CB1 allosteric modulators. nih.gov

In Vitro Cellular Mechanism Investigations (Excluding Clinical Outcomes)

Beyond receptor modulation, in vitro studies can uncover other cellular mechanisms of action. For urea-based compounds, investigations have revealed effects on fundamental cellular processes like signaling pathways and transport.

For instance, studies on a related compound, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), in a human colon adenocarcinoma cell line demonstrated a rapid, concentrative accumulation of the drug inside the cells. nih.gov This uptake consisted of an initial, energy-independent phase consistent with passive diffusion, followed by a slower, energy-dependent phase that was sensitive to the metabolic inhibitor azide (B81097). nih.gov This suggests that after entering the cell, the compound may be actively sequestered into an intracellular compartment. nih.gov

Furthermore, different series of 3-(p-aryl)urea derivatives have been shown to inhibit key cancer-related signaling pathways in vitro. nih.gov In studies using breast cancer cell lines, certain urea (B33335) derivatives were found to inhibit both the PI3K/Akt/mTOR and the Hedgehog (Hh) signaling pathways. nih.gov Mechanistic investigations showed these compounds could decrease the phosphorylation of key signaling proteins like Akt and S6K, and reduce the expression of the Hh pathway transcription factor Gli1. nih.gov These actions led to the induction of apoptosis and inhibition of cell migration in transwell assays. nih.gov While these findings are for structurally distinct ureas, they highlight the potential for the 3-(4-Chlorophenyl)-1,1-dibutylurea scaffold to interact with multiple intracellular targets, a possibility that can be explored through further in vitro cellular assays.

Table 3: Compound Names Mentioned in Article

| Compound Name | Abbreviation / Other Name |

|---|---|

| 3-(4-Chlorophenyl)-1,1-dibutylurea | - |

| 3-(4-chlorophenyl)-1-(phenethyl)urea | - |

| N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea | MPCU |

| 1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea | PSNCBAM-1 |

| 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Org27569 |

| Disulfiram | - |

| Forskolin | - |

| [35S]Guanosine 5′-[γ-thio]triphosphate | [35S]GTPγS |

| Adenosine 3',5'-cyclic monophosphate | cAMP |

Emerging Research Avenues and Theoretical Applications for 3 4 Chlorophenyl 1,1 Dibutylurea Studies

Role in Development of Advanced Chemical Tools for Research

Currently, there is no specific information available in published research to indicate that 3-(4-Chlorophenyl)-1,1-dibutylurea has been developed or utilized as an advanced chemical tool. The development of such tools, for example as probes or ligands for specific biological targets, would require extensive study of the compound's bioactivity and selectivity, which has not been reported.

Potential as a Precursor in Complex Organic Synthesis

The synthesis of 3-(4-Chlorophenyl)-1,1-dibutylurea itself would likely involve the reaction of 4-chlorophenyl isocyanate with di-n-butylamine. In theory, the functional groups present in 3-(4-Chlorophenyl)-1,1-dibutylurea, namely the chlorinated phenyl ring and the urea (B33335) linkage, could allow it to serve as a precursor in more complex organic syntheses. For instance, the chlorine atom could be a site for nucleophilic aromatic substitution or cross-coupling reactions, and the N-H bond of the urea could be further functionalized. However, there are no specific examples in the scientific literature of this compound being used as a starting material for the synthesis of more complex molecules.

Contribution to Fundamental Understanding of Urea Chemistry and Chlorinated Organic Compounds

While the study of ureas and chlorinated organic compounds are broad and important fields in chemistry, there is no evidence to suggest that 3-(4-Chlorophenyl)-1,1-dibutylurea has played a significant role in advancing the fundamental understanding in these areas. Research into the reaction mechanisms, electronic properties, and potential environmental impact of chlorinated compounds is ongoing, but this specific molecule has not been a focus of such studies. Similarly, the vast field of urea chemistry, including their roles in catalysis, materials science, and medicinal chemistry, does not appear to feature specific research on this particular dibutyl-substituted derivative.

Advanced Materials Research Implications (e.g., Polymer Chemistry if urea linkages are exploited)

The urea linkage is known for its ability to form strong hydrogen bonds, a property that is exploited in the development of supramolecular polymers and other advanced materials. In principle, a molecule like 3-(4-Chlorophenyl)-1,1-dibutylurea could be investigated for its potential in materials science. However, there are no published studies that explore the use of this compound in polymer chemistry or any other area of advanced materials research.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying substituted phenylurea derivatives in environmental matrices?

Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) is the gold standard for detecting phenylurea herbicides. For example, Monuron (3-(4-Chlorophenyl)-1,1-dimethylurea) is routinely analyzed using LC-MS/MS with electrospray ionization (ESI) in positive ion mode, achieving detection limits of 0.1–1.0 µg/L in water samples. Method validation should include spike-recovery experiments and calibration against certified reference materials (CRMs) .

Q. How can researchers resolve nomenclature ambiguities between structurally similar phenylurea compounds?

Systematic IUPAC naming and cross-referencing CAS Registry Numbers are critical. For instance, Monuron (CAS 150-68-5) has synonyms like "N'-(4-Chlorophenyl)-N,N-dimethylurea" and "3-(p-Chlorophenyl)-1,1-dimethylurea." Tools like the EPA CompTox Dashboard or IARC monographs provide authoritative disambiguation .

Advanced Research Questions

Q. What experimental strategies are used to investigate the mode of action of phenylurea derivatives in photosynthetic inhibition?

Chloroplast isolation and electron transport chain (ETC) assays are foundational. Studies on 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) demonstrate that these compounds block plastoquinone binding at the QB site in Photosystem II. For dibutyl analogs, modify protocols to account for increased hydrophobicity by using lipid bilayer models or fluorescence quenching assays with isolated thylakoid membranes .

Q. How do alkyl substituents (e.g., methyl vs. butyl) influence the environmental fate and toxicity of phenylurea herbicides?

Comparative studies using soil adsorption coefficients (Koc) and hydrolysis half-lives (t½) are essential. For example, Monuron (dimethyl) has a Koc of 225–300 mL/g, while dibutyl analogs likely exhibit higher adsorption due to increased lipophilicity. Accelerated solvent extraction (ASE) and LC-HRMS can track degradation products like 4-chloroaniline, a common metabolite .

Q. What methodologies are employed to assess the carcinogenic potential of chlorinated phenylurea compounds?

Follow IARC guidelines for carcinogenicity assessment, including in vitro mutagenicity assays (Ames test) and in vivo rodent bioassays. Monuron was re-evaluated by IARC for genotoxicity, with findings emphasizing the need to test metabolites (e.g., trichloroacetic acid) for DNA adduct formation .

Data Contradictions and Research Gaps

- Toxicity Data Discrepancies : While Monuron shows moderate acute toxicity (rat oral LD50 = 2300 mg/kg), dibutyl analogs may exhibit distinct toxicokinetics due to altered metabolism. Subchronic studies using OECD Test Guideline 407 are recommended to address data gaps .

- Structural Analogs : Evidence for 3-(4-Chlorophenyl)-1,1-dimethylurea does not directly apply to the dibutyl variant. Researchers must adjust experimental conditions (e.g., solvent polarity, column selection) for accurate analysis .

Methodological Recommendations

- Synthesis : Adapt protocols for N,N-dialkylurea synthesis using 4-chlorophenyl isocyanate and dibutylamine in anhydrous toluene, with characterization via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS).

- Environmental Monitoring : Deploy passive samplers (POCIS) in water systems to assess dibutylurea bioavailability, followed by LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products